3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Description
3-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a synthetic benzamide derivative featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, a pyridin-3-ylmethyl group, and a 3-chlorobenzamide moiety. Its molecular formula is C₂₂H₁₈ClN₃O₃S, with a molecular weight of 463.91 g/mol.
Properties
IUPAC Name |
3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-17-8-9-18(29-2)20-19(17)25-22(30-20)26(13-14-5-4-10-24-12-14)21(27)15-6-3-7-16(23)11-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMRJMSFJDUXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Chloro Group: Chlorination of the benzothiazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the chlorinated benzothiazole.
Formation of the Benzamide Group: The final step involves the amidation reaction, where the benzothiazole-pyridine intermediate reacts with a benzoyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with six analogs from diverse studies (Table 1). Key differences lie in substituent patterns, heterocyclic cores, and physicochemical properties.
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Structural Diversity :
- The target compound’s 4,7-dimethoxy-benzothiazole distinguishes it from analogs with thiazole (e.g., 4d, 4g) or oxadiazole (e.g., ) cores. Benzothiazoles generally exhibit enhanced π-π stacking and metabolic stability compared to simpler heterocycles .
- The pyridin-3-ylmethyl group is conserved in 4d, 4g, and the target compound, suggesting its role in target binding or solubility modulation.
Physicochemical Properties: The target compound’s 3-chlorobenzamide increases lipophilicity (clogP ~3.5 estimated) compared to cyano (clogP ~2.8 in ) or unsubstituted benzamide analogs. Methoxy groups on the benzothiazole (target) vs.
Biological Relevance :
- Analogs like 4d and show antimicrobial/antifungal activity, implying the target compound may share similar mechanisms. However, the dimethoxy-benzothiazole may reduce cytotoxicity compared to dichloro derivatives .
- The absence of a morpholine or piperazine moiety (as in 4d, 4g) may limit the target compound’s solubility but improve blood-brain barrier penetration .
Analytical Data :
- The target compound’s 1H NMR would likely show aromatic protons near δ 7.0–8.5 (benzamide and pyridine) and methoxy singlets at δ ~3.8–4.0, aligning with methods in . HRMS would confirm the [M+H]+ ion at m/z 464.41.
Biological Activity
3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in anti-cancer and anti-inflammatory contexts. This article synthesizes the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical formula: and has a molecular weight of approximately 348.81 g/mol. The synthesis typically involves multi-step organic reactions including the formation of the benzothiazole ring and subsequent chlorination and substitution reactions .
Synthetic Route Overview
- Formation of Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone.
- Chlorination : Using thionyl chloride or phosphorus pentachloride.
- Pyridine Attachment : Nucleophilic substitution with a pyridine derivative.
The biological activity of this compound is believed to result from its interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor signaling pathways, influencing processes such as cell proliferation and apoptosis. Notably, studies indicate that it may inhibit key signaling pathways like AKT and ERK in cancer cells .
Antitumor Activity
Research has demonstrated that derivatives of benzothiazole exhibit significant antitumor properties. For instance:
- Inhibition of Cancer Cell Proliferation : The compound has shown effectiveness against various cancer cell lines (e.g., A431, A549) by significantly inhibiting their proliferation and inducing apoptosis at micromolar concentrations .
- Cytokine Modulation : It reduces levels of inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in tumor environments .
Anti-inflammatory Effects
The compound's ability to lower inflammatory markers suggests potential applications in treating diseases characterized by chronic inflammation alongside cancer .
Case Studies
Several studies have explored the biological effects of related benzothiazole compounds:
- Study on Compound B7 : This compound exhibited dual action by inhibiting cancer cell growth while also reducing inflammatory responses. The study highlighted its effect on the AKT and ERK pathways, crucial for cell survival and proliferation .
- Comparative Analysis : In a comparative study involving various benzothiazole derivatives, compounds with similar structures showed varying degrees of cytotoxicity against different cancer types, indicating structure-activity relationships that could guide future drug development .
Data Summary Table
| Biological Activity | Effect | Cell Lines Tested | Concentration (μM) |
|---|---|---|---|
| Antitumor | Inhibition of cell proliferation | A431, A549 | 1, 2, 4 |
| Cytokine modulation | Decrease in IL-6 and TNF-α levels | A431, A549 | - |
| Apoptosis induction | Increased caspase activity | SMMC7721 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
